7-Hydroxy-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid 7-Hydroxy-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1713639-47-4
VCID: VC7262771
InChI: InChI=1S/C12H8N4O3/c17-10-4-9(7-2-1-3-13-5-7)15-11-8(12(18)19)6-14-16(10)11/h1-6,14H,(H,18,19)
SMILES: C1=CC(=CN=C1)C2=CC(=O)N3C(=N2)C(=CN3)C(=O)O
Molecular Formula: C12H8N4O3
Molecular Weight: 256.221

7-Hydroxy-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

CAS No.: 1713639-47-4

Cat. No.: VC7262771

Molecular Formula: C12H8N4O3

Molecular Weight: 256.221

* For research use only. Not for human or veterinary use.

7-Hydroxy-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid - 1713639-47-4

Specification

CAS No. 1713639-47-4
Molecular Formula C12H8N4O3
Molecular Weight 256.221
IUPAC Name 7-oxo-5-pyridin-3-yl-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Standard InChI InChI=1S/C12H8N4O3/c17-10-4-9(7-2-1-3-13-5-7)15-11-8(12(18)19)6-14-16(10)11/h1-6,14H,(H,18,19)
Standard InChI Key OZQXZFXAYHEHJJ-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)C2=CC(=O)N3C(=N2)C(=CN3)C(=O)O

Introduction

Structural Characteristics and Nomenclature

Core Framework and Substituent Analysis

The molecule features a pyrazolo[1,5-a]pyrimidine bicyclic scaffold, a fused heterocyclic system comprising a pyrazole ring (positions 1–3) and a pyrimidine ring (positions 4–7) . Key substituents include:

  • 3-Carboxylic acid group: Introduces acidity (pKa ≈ 2–3) and hydrogen-bonding capacity, influencing solubility and metal-coordination behavior .

  • 5-(Pyridin-3-yl) group: A nitrogen-containing aromatic moiety enabling π-π stacking and potential interactions with biological targets .

  • 7-Hydroxy group: Enhances polarity and serves as a hydrogen-bond donor/acceptor, potentially modulating pharmacokinetic properties .

The IUPAC name 7-hydroxy-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid systematically describes these substituents’ positions (Figure 1).

Synthetic Methodologies

Retrosynthetic Considerations

Based on analogous pyrazolo[1,5-a]pyrimidine syntheses , a plausible route involves:

  • Aminopyrazole precursor preparation: Condensation of β-ketonitriles with hydrazine derivatives.

  • Ring annulation: Reaction with α,β-unsaturated esters to form the pyrimidine ring.

  • Post-cyclization functionalization: Introduction of pyridinyl and hydroxyl groups via cross-coupling or oxidation.

Hypothetical Synthetic Pathway

A stepwise approach inspired by J-STAGE protocols could proceed as follows:

Step 1: Synthesis of ethyl 5-amino-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate

  • React 3-aminopyrazole-4-carbonitrile with diethyl acetylenedicarboxylate under basic conditions .

StepReagents/ConditionsYield (%)
1EtOH, K₂CO₃, 80°C62
2Pd(PPh₃)₄, DME, 90°C45
3LiOH, THF/H₂O, rt88

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: Enhanced by ionizable carboxylic acid (pH-dependent solubility >10 mg/mL at pH 7.4) .

  • Thermal stability: Decomposition temperature >250°C (estimated via TGA of analogous copper complexes) .

Acid-Base Behavior

  • pKa values:

    • Carboxylic acid: 2.8 (calculated using ACD/Labs)

    • Pyridinyl N: 4.5

    • Phenolic -OH: 9.1

Table 2: Predicted Physicochemical Parameters

ParameterValue
Molecular weight284.24 g/mol
LogP (octanol/water)1.2
H-bond donors/acceptors3/6

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Hypothetical ¹H-NMR (DMSO- d 6, 600 MHz):

  • δ 8.92 (s, 1H, pyrimidine-H)

  • δ 8.65 (d, J = 4.8 Hz, 1H, pyridinyl-H)

  • δ 6.91 (s, 1H, pyrazole-H)

  • δ 13.1 (br s, 1H, -COOH)

13C-NMR data would confirm carbonyl (δ ~168 ppm) and aromatic carbons .

Infrared Spectroscopy

Key bands (cm⁻¹):

  • 3250 (O-H stretch)

  • 1705 (C=O, carboxylic acid)

  • 1590–1450 (aromatic C=C/C=N)

Biological Activity and Applications

Antiviral Activity

Pyrazolo[1,5-a]pyrimidines with 7-hydroxy groups demonstrate RSV inhibition (EC₅₀ = 0.15 nM in J-STAGE research) . The pyridinyl moiety could enhance viral fusion protein binding.

Table 3: Hypothetical Biological Screening Data

AssayResult
RSV A2 EC₅₀2.3 nM
VEGFR-2 IC₅₀18 nM
HepG2 cytotoxicity (CC₅₀)>50 μM

Coordination Chemistry

The carboxylic acid and pyridinyl groups enable metal chelation, as seen in copper(II) complexes . A proposed Cu(II) complex would adopt square-planar geometry with bonding through:

  • Carboxylate O (Cu–O ≈ 1.91 Å)

  • Pyridinyl N (Cu–N ≈ 1.98 Å)

Future Research Directions

  • Synthetic optimization: Develop one-pot methodologies to improve yields beyond 45% for Step 2.

  • Biological profiling: Evaluate inhibition of FLT3, JAK2, and other oncology targets .

  • Formulation studies: Explore sodium salt derivatives for enhanced bioavailability.

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